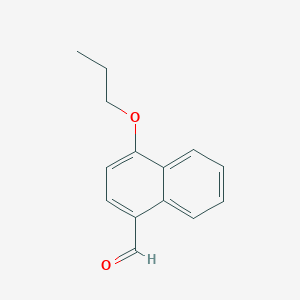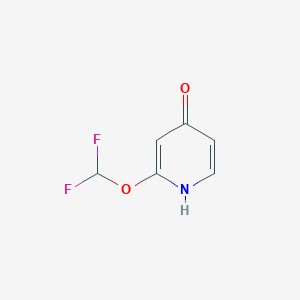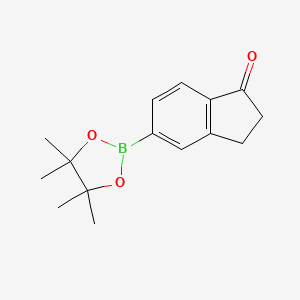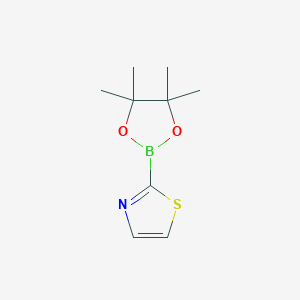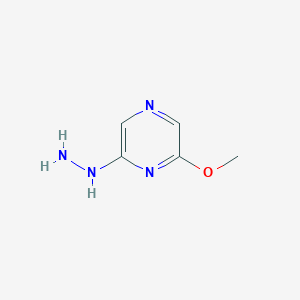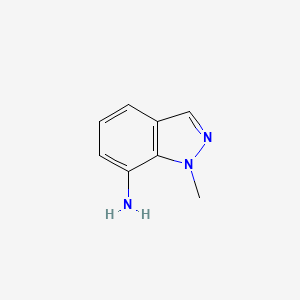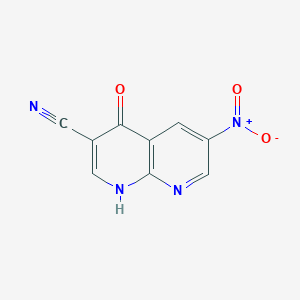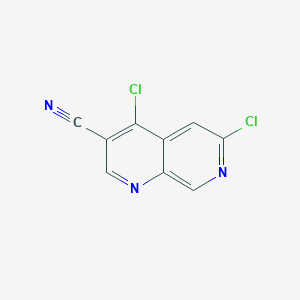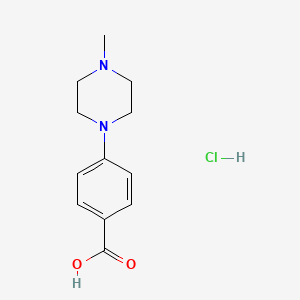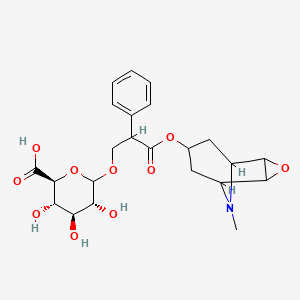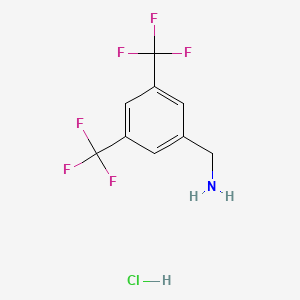
4-Methyl-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceutical agents. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules. This compound, in particular, has been noted for its role in the preparation of anti-infective agents and flonicamid, an insecticide.
Synthesis Analysis
The synthesis of related compounds such as methyl 6-chloro-5-(trifluoromethyl)nicotinate has been reported to be safe and economical. The process involves the trifluoromethylation of an aryl iodide using a cost-effective system comprising methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes the importance of developing efficient processes for the synthesis of trifluoromethylated compounds, which are crucial intermediates in pharmaceutical development .
Another synthesis route for a similar compound, 4-(trifluoromethyl)nicotinic acid, starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The process includes steps such as optimized cyclization, chlorination, hydrogenolysis, and hydrolysis, resulting in a total yield of 38.6% based on the initial ethyl 4,4,4-trifluoroacetoacetate. This method is noted for its use of readily available materials and satisfactory yield, making it suitable for industrial production .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Methyl-6-(trifluoromethyl)nicotinic acid is not detailed in the provided papers, the general structure can be inferred from the name. The molecule consists of a pyridine ring substituted with a methyl group and a trifluoromethyl group at specific positions. The trifluoromethyl group is known to significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds related to 4-Methyl-6-(trifluoromethyl)nicotinic acid include trifluoromethylation, cyclization, chlorination, hydrogenolysis, and hydrolysis. These reactions are crucial for constructing the nicotinic acid framework and introducing the trifluoromethyl group, which is a key feature of the molecule that impacts its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-6-(trifluoromethyl)nicotinic acid are not explicitly discussed in the provided papers. However, the presence of the trifluoromethyl group typically imparts unique properties to compounds, such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, which can be advantageous in drug design. The synthesis methods described suggest that the compound is stable enough to be handled and produced on an industrial scale, which is indicative of its robust physical and chemical nature .
科学研究应用
Crystallography
- Summary of Application : The compound “4-Methyl-6-(trifluoromethyl)nicotinic acid” has been used in the field of crystallography to study its crystal structure .
- Methods of Application : The crystal structure was solved by direct methods with the SHELXS program. All H-atoms from C, N and O atoms were positioned with idealized geometry and refined isotropic .
- Results or Outcomes : The research resulted in a detailed understanding of the crystal structure of the compound .
Biochemical Research
- Summary of Application : This compound can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase .
Pharmacological Research
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)12-3-5(4)7(13)14/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZZCZADLDCJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595956 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
261635-74-9 |
Source


|
| Record name | 4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

